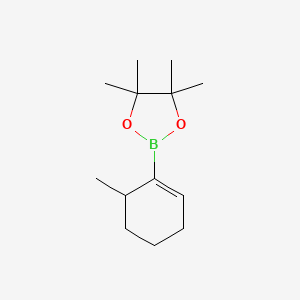

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVRBTBASYOFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901154512 | |

| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448211-44-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448211-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcyclohex-1-ene-2-boronic Acid Pinacol Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a key organoboron compound that serves as a versatile intermediate in organic synthesis. Its structure, which combines a substituted cyclohexene ring with the robust and stable pinacolyl boronic ester group, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. For drug development professionals, the incorporation of the 3-methylcyclohexene moiety can introduce chirality and non-aromatic character into molecular scaffolds, potentially improving pharmacokinetic and pharmacodynamic properties.

Core Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on well-characterized analogous compounds, such as cyclohex-1-ene-1-boronic acid pinacol ester and other alkenylboronic acid pinacol esters.

| Property | Predicted Value / Characteristic | Justification / Comparison |

| Molecular Formula | C₁₃H₂₃BO₂ | Based on the chemical structure. |

| Molecular Weight | 222.13 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Alkenylboronic acid pinacol esters are typically liquids or low-melting solids[1][2]. |

| Boiling Point | > 100 °C (at reduced pressure) | Expected to be higher than that of 3-methylcyclohexene (104 °C at atmospheric pressure) due to the larger boronic ester group[3]. Allylboronic acid pinacol ester has a boiling point of 50-53°C at 5 mmHg[1][4]. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Insoluble in water. | Boronic acid pinacol esters are generally soluble in a wide range of organic solvents[5]. |

| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong acids, which can cause hydrolysis to the corresponding boronic acid. | The pinacol group provides significant stability compared to the free boronic acid, allowing for easier handling and purification[1]. |

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from commercially available 3-methylcyclohexanone. The initial step is the formation of the precursor, 3-methylcyclohexene, followed by a regioselective borylation.

Part 1: Synthesis of 3-Methylcyclohexene

3-Methylcyclohexene can be prepared from 3-methylcyclohexanone via reduction and subsequent dehydration, or through a Shapiro reaction. A common laboratory-scale preparation involves the reduction of 3-methyl-2-cyclohexen-1-one.[6]

Experimental Protocol: Synthesis of 3-Methylcyclohexene from 3-Methyl-2-cyclohexen-1-ol [6]

-

Reduction of 3-Methyl-2-cyclohexen-1-one: A solution of 3-methyl-2-cyclohexen-1-one (0.305 mole) in anhydrous diethyl ether is cooled in an ice bath. A solution of lithium aluminum hydride (0.0825 mole) in ether is added dropwise. After the addition is complete, the reaction is stirred for an additional 15 minutes. The reaction is then carefully quenched with moist ether.

-

Work-up: The resulting slurry is filtered, and the filtrate is washed with saturated aqueous sodium chloride and dried over magnesium sulfate.

-

Purification: The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 3-methyl-2-cyclohexen-1-ol.

-

Reductive Cleavage to 3-Methylcyclohexene: The 3-methyl-2-cyclohexen-1-ol (0.200 mole) is dissolved in anhydrous ether and added to a flask containing dry amalgamated zinc powder (3 moles). The mixture is cooled to -15 °C.

-

Reaction: Gaseous hydrogen chloride is bubbled through the stirred mixture for 5 hours while maintaining the temperature at -15 °C.

-

Final Work-up and Purification: The reaction mixture is poured into a mixture of ice and saturated aqueous sodium bicarbonate. The organic layer is separated, washed, and dried. The product, 3-methylcyclohexene, is obtained by careful distillation.

Part 2: Regioselective Borylation of 3-Methylcyclohexene

The introduction of the boronic ester group at the 2-position of 3-methylcyclohexene is a key challenge. A direct and elegant method for the synthesis of cyclic 1-alkenylboronic acid pinacol esters is the rhodium-catalyzed dehydrogenative borylation of cyclic alkenes.[7][8] This method offers a direct route from the alkene to the desired product.

Conceptual Experimental Protocol: Rhodium-Catalyzed Dehydrogenative Borylation [8]

-

Reaction Setup: In a glovebox, a reaction vessel is charged with RhCl(PPh₃)₃ (catalyst), a suitable phosphine ligand, and pinacolborane.

-

Addition of Reactants: 3-Methylcyclohexene (as the limiting reagent) and a solvent such as THF are added.

-

Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the this compound.

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on data from analogous compounds.[2]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.5-7.0 ppm (m, 1H): Olefinic proton at C1.

-

δ 2.0-2.5 ppm (m, 3H): Allylic protons at C3 and C6.

-

δ 1.5-1.9 ppm (m, 4H): Methylene protons at C4 and C5.

-

δ 1.2-1.3 ppm (s, 12H): Protons of the four equivalent methyl groups of the pinacol ester.

-

δ ~1.0 ppm (d, 3H): Protons of the methyl group at C3.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150 ppm: Olefinic carbon C2 attached to boron (often broad or unobserved due to quadrupolar relaxation).

-

δ ~140 ppm: Olefinic carbon C1.

-

δ ~83 ppm: Quaternary carbons of the pinacol group.

-

δ ~30-40 ppm: Allylic carbon C3 and C6.

-

δ ~20-30 ppm: Methylene carbons C4 and C5, and the methyl group at C3.

-

δ ~24.8 ppm: Methyl carbons of the pinacol group.

-

-

¹¹B NMR:

-

A broad singlet is expected in the range of δ 28-34 ppm , which is characteristic of tricoordinate boronic esters.

-

-

FT-IR (thin film):

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the cyclohexyl and methyl groups.

-

~1640 cm⁻¹: C=C stretching of the cyclohexene ring.

-

~1370 cm⁻¹: B-O stretching of the boronic ester.

-

~1145 cm⁻¹: C-O stretching of the pinacol group.

-

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, the alkenylboronic ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: A mixture of the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv) is placed in a reaction vessel.

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

The presence of the methyl group at the 3-position can introduce steric hindrance that may influence the rate of transmetalation. However, the electronic nature of the alkenylboronic ester generally ensures efficient coupling. The stereochemistry of the double bond is retained throughout the reaction.

Safety and Handling

As a flammable liquid and a boronic acid derivative, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It is recommended to store under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and water.

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the construction of complex organic molecules. Its stability, conferred by the pinacolyl group, combined with the reactivity of the alkenylboron moiety in Suzuki-Miyaura cross-coupling reactions, makes it an attractive building block for medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a viable synthetic strategy, and key considerations for its application, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

- Bolshan, Y., & Batey, R. A. (2005). Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes.

- Jamison, T. F., et al. (2010). Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes.

- Couturier, M., et al. (2007). Ruthenium-Catalyzed Hydroboration and Dehydrogenative Borylation of Linear and Cyclic Alkenes with Pinacolborane. Organometallics, 26(24), 5969–5976.

-

Wikipedia. (n.d.). 3-Methylcyclohexene. Retrieved from [Link]

- Sanz, R., et al. (2024). Access to Cyclic Borates by Cu-Catalyzed Borylation of Unactivated Vinylcyclopropanes. Organic Letters.

-

PubChem. (n.d.). 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

- Elphimoff-Felkin, I., & Sarda, P. (1977). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins: 3-Methylcyclohexene. Organic Syntheses, 56, 101.

-

ResearchGate. (n.d.). Transfer C-H Borylation of Alkenes under Rh(I)-Catalysis: In-sight into the Mechanism, Selectivity-Control & Synthetic Capacity. Retrieved from [Link]

-

Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). Retrieved from [Link]

- Chapman, J. H., et al. (1976). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 1, (14), 1404–1409.

- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(44), 14871–14884.

- Kassel, S. N., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of Allylboronic Acid Pinacol Ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

ChemSynthesis. (2025). 3-methyl-1-cyclohexene. Retrieved from [Link]

-

Quimimática. (2026). From cyclohexene to 3-methylcyclohexene: two-step synthesis strategy. YouTube. Retrieved from [Link]

-

Chemdad. (n.d.). 3-METHYL-1-CYCLOHEXENE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of paper]. Retrieved from [Link]

- Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. Retrieved from [Link]

- Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 4. 烯丙基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ie [fishersci.ie]

A Technical Guide to the Spectroscopic Characterization of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester. As a compound of interest in synthetic chemistry, particularly in cross-coupling reactions, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide will leverage established principles of NMR, IR, and Mass Spectrometry, supported by data from analogous structures, to present a robust predictive analysis. This document serves as a practical reference for the interpretation of anticipated spectra and outlines standardized protocols for data acquisition.

Introduction: The Structural Significance of this compound

This compound is a valuable bifunctional molecule that combines the reactivity of a vinyl boronic ester with the stereochemical complexity of a substituted cyclohexene ring. Boronic acid pinacol esters are favored in organic synthesis due to their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the methyl-substituted cyclohexene moiety introduces chirality and conformational considerations, making unambiguous structural verification essential for its application in stereoselective synthesis.

This guide will provide a detailed theoretical framework for the spectroscopic analysis of this compound, addressing the expected chemical shifts in ¹H and ¹³C NMR, characteristic vibrational modes in IR spectroscopy, and predictable fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, specific resonances are anticipated that will confirm the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and the potential for diastereomers. The following table summarizes the anticipated chemical shifts and their justifications.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| Vinylic H | 6.2 - 6.8 | d or dd | The proton on the double bond (C1) will be deshielded by the adjacent boronic ester and will couple to the proton at C6. |

| Methine H (C3) | 2.0 - 2.5 | m | The proton attached to the carbon bearing the methyl group will show complex splitting due to coupling with adjacent methylene protons. |

| Methylene H's (C4, C5, C6) | 1.2 - 2.2 | m | These protons will exhibit complex multiplets due to diastereotopicity and coupling to multiple neighbors. |

| Methyl H's (on C3) | 0.9 - 1.1 | d | The methyl group attached to the cyclohexene ring will appear as a doublet due to coupling with the C3 proton. |

| Methyl H's (Pinacol) | ~1.25 | s | The four equivalent methyl groups of the pinacol ester typically appear as a sharp singlet, integrating to 12 protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides crucial information about the carbon skeleton. A key feature to note is the carbon attached to boron, which often shows a broad signal or is sometimes unobserved due to quadrupolar relaxation of the boron nucleus.[1]

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| Vinylic C-B (C2) | Not observed or broad | The carbon directly attached to the boron atom is subject to quadrupolar broadening. |

| Vinylic C (C1) | 135 - 145 | The sp² hybridized carbon of the double bond. |

| Quaternary C (Pinacol) | ~83 | The two equivalent carbons of the pinacol group bonded to oxygen. |

| Methine C (C3) | 30 - 40 | The sp³ carbon bearing the methyl group. |

| Methylene C's (C4, C5, C6) | 20 - 35 | The aliphatic carbons of the cyclohexene ring. |

| Methyl C (on C3) | 18 - 25 | The methyl group on the cyclohexene ring. |

| Methyl C's (Pinacol) | ~25 | The four equivalent methyl carbons of the pinacol group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by vibrations associated with the C=C double bond, the B-O bonds, and the C-H bonds of the aliphatic and pinacol moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (sp²) | 3000 - 3100 | Medium | Stretch |

| C-H (sp³) | 2850 - 3000 | Strong | Stretch |

| C=C | 1640 - 1680 | Medium-Weak | Stretch |

| B-O | 1300 - 1400 | Strong | Asymmetric Stretch |

| C-O | 1100 - 1200 | Strong | Stretch |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a high signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural confirmation. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be suitable to observe the molecular ion peak.

Expected Observations:

-

Molecular Ion Peak (M⁺): The molecular weight of C₁₃H₂₃BO₂ is 222.18 g/mol . In a high-resolution mass spectrum (HRMS), this would be observed as [M+H]⁺ at m/z 223.1864 or other adducts depending on the solvent system.

-

Key Fragmentation Patterns: Common fragmentation pathways for boronic acid pinacol esters include the loss of the pinacol group or fragments from the cyclohexene ring.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer capable of ESI or CI, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument for high-resolution measurements.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for boronic esters.

-

Mass Range: A scan range of m/z 50-500 would be appropriate.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Nebulizing Gas Flow and Temperature: These parameters should be optimized for the specific instrument and solvent system to achieve stable ionization.

Visualizing the Workflow: A Systematic Approach

To ensure a comprehensive and logical workflow for the spectroscopic analysis of this compound, the following process is recommended.

Sources

Stability and storage of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester

An In-Depth Technical Guide: Stability and Storage of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester

Introduction

This compound is a valuable organoboron compound, belonging to the class of allylic boronic esters. These reagents are of paramount importance in modern organic synthesis, serving as versatile intermediates in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] The pinacol ester functional group enhances the stability of the otherwise labile boronic acid, facilitating purification, handling, and storage.[2][3] However, like many organoboranes, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors governing the stability of this reagent, potential degradation pathways, and field-proven protocols for its optimal storage and handling to ensure its reactivity and integrity in research and drug development applications.

Chemical Structure and Inherent Reactivity

The structure of this compound features a stereogenic center and an allylic C-B bond, which are key to its synthetic utility but also central to its potential instability. The boron atom is electron-deficient, making it a Lewis acid, while the carbon-boron bond is polarized towards carbon, rendering the adjacent allylic system nucleophilic.[4] The pinacol group provides steric hindrance and electronic stabilization to the boron center, making it significantly more stable than the corresponding free boronic acid.[2][3]

Critical Factors Influencing Stability

The long-term stability and successful application of this reagent are contingent upon controlling several key environmental factors. Organoboron compounds, in general, are sensitive to moisture, oxygen, heat, and, in some cases, light.

Hydrolysis

The most common degradation pathway for boronic acid pinacol esters is hydrolysis.[3][5] The presence of water can lead to the reversible cleavage of the boronate ester to form the free boronic acid and pinacol.[6][7] While the pinacol ester is designed to be more hydrolytically stable than other boronic esters, this equilibrium can be problematic, especially under acidic or basic conditions or during aqueous workups and reversed-phase chromatography.[2][7]

-

Causality: The Lewis acidic boron atom is susceptible to nucleophilic attack by water. This process can be accelerated by protic solvents or catalysts. The resulting free boronic acid is often more polar and prone to further degradation, such as protodeboronation or the formation of trimeric boroxine anhydrides.[2]

Oxidation

The carbon-boron bond is susceptible to oxidation. Exposure to atmospheric oxygen, especially over prolonged periods, can lead to the cleavage of the C-B bond, typically yielding alcohol byproducts. This process is a significant concern for all organoboranes and is a primary reason for handling them under an inert atmosphere.[8] A study on a peptide boronic acid derivative identified oxidation as a major initial degradation pathway, cleaving the boronic acid group to give an alcohol.

-

Causality: The reaction with oxygen can proceed through radical mechanisms, leading to the formation of a B-O-O-C peroxide intermediate, which then rearranges to form a more stable B-O-C bond.

Thermal Stress

While pinacol esters are generally solid and possess higher thermal stability than many other organometallic reagents, elevated temperatures can accelerate degradation. Isomerization of the double bond or other rearrangements can occur, particularly for allylic systems.[9] Safety data for similar compounds recommend avoiding excess heat and storing the material in a cool place.[10][11][12]

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be strictly avoided as they can rapidly decompose the compound.[11][12]

Potential Degradation Pathways

Understanding the likely degradation routes is essential for developing effective stabilization strategies. The two primary pathways are hydrolysis and oxidation.

Caption: Workflow for a forced degradation stability study.

Detailed Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a dry, aprotic solvent like acetonitrile.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Thermal Degradation: Store an aliquot of the neat, solid compound in an oven at 60°C. At each time point, dissolve a weighed portion in the solvent for analysis.

-

-

Time Points: Incubate the stress samples at room temperature (or 60°C for thermal). Analyze aliquots at initial (t=0), 2, 8, and 24 hours.

-

Analytical Method:

-

RP-HPLC: Use a C18 column. A challenge with boronic esters is their on-column hydrolysis. [5]Employing a highly basic mobile phase (pH > 10) or using a non-aqueous, aprotic diluent can stabilize the compound during analysis. [7]Monitor the disappearance of the parent peak and the appearance of degradant peaks.

-

¹H NMR: Monitor the disappearance of characteristic peaks of the pinacol ester and the emergence of new signals corresponding to the boronic acid, pinacol, or other degradation products.

-

-

Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point relative to t=0. Attempt to identify major degradants by LC-MS or comparison to standards.

Conclusion

This compound is a robust synthetic intermediate when handled and stored with appropriate care. Its primary vulnerabilities are hydrolysis and oxidation. Strict adherence to storage in a cold, dry, and inert environment is critical for preserving its long-term stability and ensuring reliable performance in synthetic applications. The implementation of systematic stability testing, such as forced degradation studies, provides researchers and drug development professionals with the necessary data to confidently utilize this valuable reagent.

References

-

Dutheuil, G., Selander, N., Szabó, K. J., & Aggarwal, V. K. (2008). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. Synthesis, 2008(14), 2293-2297. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved from [Link]

-

Leon, R. M., et al. (2018). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 140(1), 223-231. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

Stella, V. J., & Midwest Research Inst. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. Retrieved from [Link]

-

MDPI. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2841. Retrieved from [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Retrieved from [Link]

-

MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(13), 4024. Retrieved from [Link]

-

SlideShare. (n.d.). Organoborane or Organoboron compounds. Retrieved from [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1235, 75-81. Retrieved from [Link]

-

DergiPark. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. Sigma Journal of Engineering and Natural Sciences, 31(4), 433-446. Retrieved from [Link]

-

NIH National Library of Medicine. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Science, 328(5984), 1379-1382. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucose. Retrieved from [Link]

Sources

- 1. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. Organoborane or Organoboron compounds | PPTX [slideshare.net]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

The Versatile Reactivity of 3-Methylcyclohex-1-ene-2-boronic Acid Pinacol Ester: A Technical Guide

Introduction

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acid pinacol esters, have established themselves as indispensable building blocks. Their remarkable stability, ease of handling, and diverse reactivity have positioned them at the forefront of complex molecule construction in pharmaceuticals, agrochemicals, and materials science.[1] Among these, 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, a vinyl boronic ester, presents a unique combination of stereochemical complexity and electronic properties, making it a valuable synthon for introducing the 3-methylcyclohexenyl moiety.

This technical guide provides an in-depth exploration of the reactivity profile of this compound. We will delve into its core reactivity as a nucleophile in palladium-catalyzed cross-coupling reactions, its potential for both nucleophilic and electrophilic behavior, and provide field-proven insights into the practical application of this versatile reagent.

Molecular Structure and Inherent Properties

This compound features a vinyl boronic ester appended to a substituted cyclohexene ring. The pinacol protecting group confers significant stability to the boronic acid, rendering it less susceptible to protodeboronation and decomposition compared to the free boronic acid.[2][3] This enhanced stability allows for easier purification by chromatography and a longer shelf-life.[2] The electron-withdrawing nature of the boronic ester group polarizes the double bond, influencing its reactivity in various transformations.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and vinyl boronic esters like this compound are excellent participants.[4][5] This palladium-catalyzed reaction couples the vinyl boronic ester with an organic halide or triflate, enabling the direct installation of the 3-methylcyclohexenyl group onto aromatic, heteroaromatic, or other vinylic systems.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with a vinyl boronic ester.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, with water)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (0.01-0.05 equiv) to the flask.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type catalysts | Choice of catalyst and ligand can significantly impact reaction efficiency, especially with challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base activates the boronic ester for transmetalation; stronger bases are often used for less reactive substrates. |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | The solvent system influences the solubility of reagents and the rate of reaction. A small amount of water can be beneficial.[5] |

| Temperature | 60-110 °C | Higher temperatures are often required to drive the reaction to completion. |

Nucleophilic Addition Reactions

While less common than their participation in cross-coupling reactions, boronic esters can act as nucleophiles in addition reactions, particularly when activated.

Lewis Base Activation for Nucleophilic Addition

The reactivity of boronic esters as nucleophiles can be enhanced through the addition of a Lewis base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] The Lewis base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate complex. This "ate" complex can then add to activated electrophiles like trifluoromethyl ketones.[6][7]

Caption: Lewis base activation and subsequent nucleophilic addition of a boronic ester.

Electrophilic Reactivity (Umpolung)

Under specific catalytic conditions, the inherent nucleophilic character of the organic fragment of a boronic ester can be inverted, a concept known as "umpolung." For allylic boronic esters, this can be achieved through oxidative palladium catalysis, rendering the allylic group electrophilic and capable of reacting with nucleophiles.

Considerations for Handling and Storage

While pinacol esters are relatively stable, they can be susceptible to hydrolysis, especially under acidic or basic conditions.[3] It is recommended to store this compound under an inert atmosphere in a cool, dry place. For analytical purposes, such as purity assessment by HPLC, care must be taken to use aprotic solvents and appropriate chromatographic conditions to prevent on-column degradation.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions is well-established, providing a robust method for the introduction of the 3-methylcyclohexenyl moiety. Furthermore, its potential for both activated nucleophilic addition and umpolung reactivity opens avenues for more complex synthetic transformations. A thorough understanding of its reactivity profile, coupled with careful consideration of reaction conditions, will enable researchers and drug development professionals to effectively harness the synthetic potential of this important building block.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.

- Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (n.d.). BORONIC ESTERS. Organic Syntheses Procedure.

- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). LinkedIn.

- Ley, S. V., et al. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications.

- Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks.

- Chemoselective Boronic Ester Synthesis by Controlled Speciation. (n.d.). National Institutes of Health.

- Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025, March 9). YouTube.

- 3-Methylcyclohexene-boronic Acid Pinacol Ester(isomers mixture). (n.d.). Sigma-Aldrich.

- Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. (n.d.). ResearchGate.

- Hayes, J. C., Hollerbach, M. R., & Barker, T. J. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. Tetrahedron Letters, 61(7), 151505.

- Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Diels−Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion. (2022, November 28). CONICET.

- Hayes, J. C., Hollerbach, M. R., & Barker, T. J. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health.

- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019, May 15). ResearchGate.

- Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). Comptes Rendus de l'Académie des Sciences.

- Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. (2022, January 1). DigitalCommons@TMC.

- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). MDPI.

- Catalytic asymmetric synthesis of carbocyclic C-nucleosides. (2022, November 19). National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Addition of Benzylboronates to Activated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (CAS Number: 448211-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, registered under CAS number 448211-44-7, is a versatile boronic acid pinacol ester that serves as a crucial building block in modern organic synthesis. Its structure, featuring a reactive cyclohexenylboronic ester moiety, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling procedures, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a stable and convenient source of a nucleophilic cyclohexenyl group for organic transformations. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 448211-44-7 |

| Molecular Formula | C₁₃H₂₃BO₂ |

| Molecular Weight | 222.14 g/mol |

| Appearance | Colorless to light yellow oil or solid |

| Purity | Typically ≥95% |

Synthesis

The synthesis of 4,4,5,5-tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane can be achieved through several synthetic routes. A common approach involves the reaction of a suitable organometallic precursor with an appropriate boron source. One general and effective method is the palladium-catalyzed cross-coupling of a vinyl triflate or halide with a diboron reagent, such as bis(pinacolato)diboron.

Alternatively, the synthesis can proceed via the formation of a Grignard reagent from a corresponding vinyl halide, followed by reaction with a borate ester and subsequent esterification with pinacol.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4,4,5,5-tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3]

In this context, the boronic ester provides a nucleophilic cyclohexenyl moiety that, in the presence of a palladium catalyst and a base, couples with various electrophilic partners, such as aryl, heteroaryl, or vinyl halides and triflates.[1] This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][4]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Sources

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Introduction

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable tools. Their stability, ease of handling, and remarkable versatility in carbon-carbon and carbon-heteroatom bond-forming reactions have solidified their place in the synthetic chemist's toolbox. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane.

This compound, featuring a substituted cyclohexenyl moiety attached to the robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) ring system, is a key building block in synthetic endeavors ranging from pharmaceutical drug discovery to materials science. Its unique structural features offer distinct advantages in creating complex molecular architectures. This guide will delve into its synthesis, molecular structure, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Molecular Structure and Properties

The core of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane consists of a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms. The two carbon atoms are each substituted with two methyl groups, forming the pinacolato ligand. This ligand imparts significant stability to the boronic acid functional group. Boronic acids themselves are prone to dehydration to form cyclic trimers known as boroxines, a process that can complicate their storage and reactivity. The formation of the pinacol ester protects the boron atom, rendering the compound less susceptible to degradation and easier to handle in a laboratory or manufacturing setting.[1]

The cyclohexenyl group attached to the boron atom is the reactive component in cross-coupling reactions. The methyl group at the 6-position of the cyclohexene ring introduces steric hindrance that can influence the regioselectivity of subsequent reactions.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C13H23BO2 |

| Molecular Weight | 222.13 g/mol |

| Appearance | Typically a colorless to pale yellow liquid or solid |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene) |

Note: Exact physical properties such as melting and boiling points can vary based on purity.

Synthesis of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

The primary and most efficient method for the synthesis of this and similar vinyl boronic esters is the Miyaura borylation reaction.[2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).

The Miyaura Borylation: A Mechanistic Overview

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Catalytic cycle of the Miyaura borylation reaction.

The key steps are:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

-

Transmetalation: The palladium(II) complex then undergoes transmetalation with the diboron reagent. This step is facilitated by a base, which activates the diboron species.

-

Reductive Elimination: The final step involves the reductive elimination of the desired boronic ester product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of base is a critical parameter in the Miyaura borylation.[2][3] A base that is too strong can lead to competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide.[2] Weak bases such as potassium acetate (KOAc) are often employed to prevent this side reaction.[2]

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol provides a general framework for the synthesis of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane from the corresponding vinyl halide.

Materials:

-

1-Bromo-6-methylcyclohex-1-ene (or corresponding triflate)

-

Bis(pinacolato)diboron (B2pin2)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Potassium acetate (KOAc), anhydrous

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-6-methylcyclohex-1-ene, bis(pinacolato)diboron (typically 1.1-1.5 equivalents), palladium catalyst (typically 1-3 mol%), and potassium acetate (typically 3 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Unequivocal identification of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the cyclohexenyl protons, the allylic methyl group, and the twelve equivalent protons of the four methyl groups on the pinacol moiety, which typically appear as a sharp singlet around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the cyclohexene ring, the allylic methyl group, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol. The carbon atom attached to the boron may be broad or unobserved due to quadrupolar relaxation.

-

¹¹B NMR: The boron NMR spectrum is a powerful tool for characterizing organoboron compounds. For a boronic ester of this type, a single resonance is expected in the range of δ 25-35 ppm.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for the formation of carbon-carbon bonds.[5]

The Suzuki-Miyaura Coupling: A Versatile Tool

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate.[6] The reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[5]

The catalytic cycle for the Suzuki-Miyaura coupling is similar to that of the Miyaura borylation, with the key difference being the nature of the transmetalation step. In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium(II) center. This step requires the presence of a base to activate the boronic ester.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the use of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling reaction with an aryl halide.

Materials:

-

4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the solvent system. The use of a biphasic system with water is common.

-

Reaction: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent. Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Table of Reaction Parameters:

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Efficient for a wide range of substrates. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic ester for transmetalation. |

| Solvent | Dioxane/H2O, Toluene/H2O | Biphasic systems often enhance reaction rates. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Stability and Handling

Pinacol boronic esters are generally stable compounds that can be stored for extended periods without significant degradation, especially when compared to their corresponding boronic acids.[1] They are less sensitive to air and moisture, which simplifies handling procedures.[1] However, they can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would regenerate the boronic acid and pinacol.[7][8] Therefore, it is advisable to store them in a cool, dry place under an inert atmosphere.

Conclusion

4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is a valuable and versatile building block in modern organic synthesis. Its stability, conferred by the pinacolato ligand, and its reactivity in palladium-catalyzed cross-coupling reactions make it a powerful tool for the construction of complex organic molecules. A thorough understanding of its synthesis, properties, and reactivity, particularly within the context of the Miyaura borylation and Suzuki-Miyaura coupling reactions, is essential for its effective application in research and development. This guide has provided a comprehensive overview of these key aspects, offering both theoretical insights and practical guidance for the synthetic chemist.

References

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (URL: not provided)

-

Proposed mechanism for the Miyaura borylation reaction - ResearchGate. (URL: [Link])

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])

-

Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF - ResearchGate. (URL: [Link])

-

Order of thermodynamic stability of representative boronic esters - ResearchGate. (URL: [Link])

- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (URL: not provided)

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of 3-Methylcyclohex-1-ene-2-boronic Acid Pinacol Ester: A Technical Guide for Researchers

Abstract

This technical guide addresses the notable absence of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester as a commercially available reagent. Recognizing its potential as a valuable building block in synthetic chemistry, particularly for drug discovery and development, this document provides a comprehensive resource for researchers. It navigates the complexities of isomeric identity, outlines viable synthetic pathways, details characterization methods, and presents a practical guide to its application in Suzuki-Miyaura cross-coupling reactions. For scientists encountering the unavailability of this specific isomer, this guide offers practical solutions, including custom synthesis options and detailed, field-tested experimental protocols for its preparation and subsequent use.

Introduction: The Utility and Scarcity of a Niche Reagent

Boronic acids and their pinacol esters are foundational reagents in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, heavily relies on the stability and reactivity of these organoboron compounds.[2] Cyclic alkenyl boronic esters, in particular, offer a gateway to complex molecular architectures prevalent in pharmaceuticals and natural products.

This compound presents an intriguing scaffold, combining the reactivity of a vinyl boronic ester with the conformational features of a substituted cyclohexene ring. However, a thorough investigation of major chemical supplier catalogs reveals a critical gap: this specific isomer is not a standard, off-the-shelf product. Researchers are often confronted with offerings of "3-Methylcyclohexene-boronic Acid Pinacol Ester (isomers mixture)"[3] or the regioisomeric 4-Methylcyclohexene-1-boronic acid pinacol ester. This ambiguity necessitates a reliable guide for the unambiguous synthesis and application of the desired 2-borylated isomer.

This guide provides a scientifically rigorous and practical framework for researchers to overcome the commercial inaccessibility of this compound.

Isomeric Landscape and Commercial Availability

A primary challenge for researchers is the correct identification and sourcing of the target molecule amidst its isomers. The position of the methyl group and the boronic ester on the cyclohexene ring is critical for the desired reactivity and steric environment in subsequent reactions.

Table 1: Isomeric and Related Commercially Available Compounds

| Compound Name | CAS Number | Commercial Availability | Notes |

| 3-Methylcyclohexene-boronic Acid Pinacol Ester (isomers mixture) | N/A | Limited | The exact composition of the mixture is often not specified.[3] |

| 4-Methylcyclohexene-1-boronic acid pinacol ester | 865869-26-7 | Readily Available | A common regioisomer.[4] |

| Cyclohexene-1-boronic acid pinacol ester | 141091-37-4 | Readily Available | The unsubstituted parent compound. |

| 3-Methylphenylboronic acid, pinacol ester | 253342-48-2 | Readily Available | An aromatic analogue, often confused due to similar naming conventions.[5] |

Given the lack of a reliable commercial source for the pure 3-methyl-1-ene-2-boryl isomer, researchers have two primary options: custom synthesis or in-house preparation.

Custom Synthesis Services

For research groups requiring larger quantities or lacking the synthetic infrastructure, several chemical manufacturing organizations offer custom synthesis services. These companies specialize in producing non-catalogued compounds based on literature procedures or custom-designed synthetic routes. When engaging a custom synthesis provider, it is imperative to furnish a clear and unambiguous chemical structure, CAS number (if available), and desired purity.

Workflow for Procuring a Custom Synthesis:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylcyclohex-1-en-2-yl trifluoromethanesulfonate (Vinyl Triflate)

-

Rationale: The conversion of the ketone to a vinyl triflate transforms the electrophilic carbonyl carbon into an electrophilic sp² carbon suitable for oxidative addition to a palladium(0) catalyst. The use of a hindered base like KHMDS or LiHMDS ensures the formation of the kinetic enolate, leading to the desired regioisomer of the vinyl triflate.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 0.5 M).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents) as a solution in THF.

-

To this cooled solution, add 3-methylcyclohex-2-en-1-one (1.0 equivalent) dropwise over 15 minutes. Stir the resulting enolate solution for 30-45 minutes at -78 °C.

-

In a separate flask, prepare a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 equivalents) in anhydrous THF.

-

Add the solution of Comins' reagent to the enolate solution dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the vinyl triflate as a colorless oil.

-

Step 2: Palladium-Catalyzed Borylation to this compound

-

Rationale: This reaction follows the Miyaura borylation protocol, where a palladium catalyst facilitates the coupling of the vinyl triflate with bis(pinacolato)diboron (B₂pin₂). Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation, and potassium acetate (KOAc) acts as the base.

-

Procedure:

-

To a flame-dried Schlenk flask, add the vinyl triflate (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.2 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (0.2 M) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove palladium residues and salts, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are the primary techniques for structural elucidation.

-

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ, ppm):

-

~6.5-6.8 ppm (t, 1H): Vinyl proton (C1-H), likely a triplet due to coupling with the adjacent methylene protons.

-

~2.2-2.4 ppm (m, 2H): Allylic methylene protons (C6-H₂).

-

~2.0-2.2 ppm (m, 2H): Methylene protons (C4-H₂).

-

~1.9-2.0 ppm (s, 3H): Methyl protons (C3-CH₃).

-

~1.6-1.8 ppm (m, 2H): Methylene protons (C5-H₂).

-

~1.25 ppm (s, 12H): Pinacol methyl protons.

-

-

Expected ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts (δ, ppm):

-

~145-150 ppm: Vinyl carbon attached to boron (C2). (Note: The C-B signal is often broad or unobserved).

-

~138-142 ppm: Vinyl carbon (C1).

-

~83-84 ppm: Quaternary carbons of the pinacol group.

-

~30-35 ppm: Allylic carbon (C3).

-

~25-30 ppm: Methylene carbons (C4, C6).

-

~24.8 ppm: Pinacol methyl carbons.

-

~22-24 ppm: Methylene carbon (C5).

-

~20-22 ppm: Methyl carbon (C3-CH₃).

-

-

¹¹B NMR: A broad singlet between δ 25-35 ppm is characteristic of a tetracoordinate boronate ester. [6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. [7]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Coupling with an Aryl Bromide

-

Rationale: This protocol employs a standard set of conditions for the Suzuki-Miyaura coupling of a vinyl boronic ester with an aryl bromide. [8]Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst, and an aqueous base is used to facilitate the transmetalation step.

-

Procedure:

-

In a Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

-

Conclusion

While this compound is not a readily catalogued chemical, its synthesis is accessible to a proficient synthetic organic chemist. This guide provides a clear and actionable framework, from addressing isomeric ambiguity and sourcing options to detailing a reliable two-step synthesis and a practical application in Suzuki-Miyaura cross-coupling. By demystifying the preparation of this valuable reagent, we empower researchers to expand their synthetic toolbox and accelerate the development of novel molecules in drug discovery and beyond.

References

[1]Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [9]Custom Synthesis Service for your key compounds. Taros Chemicals. [10]Custom Synthesis Services | Specialty Chemicals. Polysciences. [2]Suzuki-Miyaura Coupling. Chemistry LibreTexts. [7]Organoborane coupling reactions (Suzuki coupling). PMC. [11]Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [8]Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. [12]Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [13]Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. [14]boronic esters. Organic Syntheses Procedure. [15]Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Supporting Information. [16]Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. University of Bristol. [17]Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Organic Chemistry Portal. [18]Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Request PDF - ResearchGate. [19]When (E)-3-methylhex-3-ene undergoes hydroboration–oxidation, two... Pearson. [20]Chemoselective borylation of chloroaryl triflate and one‐pot borylation/Suzuki‐Miyaura coupling reaction. ResearchGate. [21]Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [22]methyl-e-2-4-4-4-5-5-tetramethyl-1-3-2-dioxaborolan-2-yl-but-3-en-1-yl-oxy-acetate. [23]When (Z)-3-methylhex-3-ene undergoes hydroboration–oxidation, two... Pearson. 4-Methylcyclohexene-1-boronic Acid Pinacol Ester | CAS 865869-26-7. American Elements. [3]3-Methylcyclohexene-boronic Acid Pinacol Ester(isomers mixture) CAS#:. ChemicalBook. [24]NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [25]8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry. [26]S1 Electronic Supplementary Information Iridium and rhodium complexes bearing a silyl–bipyridine pincer ligand: synthesis, str. The Royal Society of Chemistry. [6]3 11 B{ 1 H} NMR spectrum (recorded in methylcyclohexane; 128 MHz) of... ResearchGate. [5]Buy 3-Methylphenylboronic acid, pinacol ester. Boron Molecular. 27 Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol. Sigma-Aldrich.

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]